molecular formula C22H25N3O4 B2987645 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 904008-86-2

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2987645
CAS No.: 904008-86-2
M. Wt: 395.459
InChI Key: VKTRXTGAKYEGMZ-UNOMPAQXSA-N
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Description

The compound “(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative featuring a pyridin-3-ylmethylene group at the C2 position, a hydroxyethylpiperazinylmethyl substituent at C7, and a methyl group at C2. Its Z-configuration ensures spatial alignment of functional groups, which may influence bioactivity and solubility.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-15-11-18(27)17(14-25-7-5-24(6-8-25)9-10-26)22-20(15)21(28)19(29-22)12-16-3-2-4-23-13-16/h2-4,11-13,26-27H,5-10,14H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTRXTGAKYEGMZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

This compound features a benzofuran moiety and a piperazine ring , with various substituents that enhance its biological activity. The molecular formula is C23H26N2O4C_{23}H_{26}N_2O_4, and it has a molecular weight of approximately 410.47 g/mol. The presence of hydroxyl and methoxy groups contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H26N2O4
Molecular Weight410.47 g/mol
StructureBenzofuran with piperazine

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . For instance, research indicates that derivatives of benzofuran-piperazine have exhibited significant inhibition of cell proliferation in various cancer cell lines, including murine and human models. The lead candidate from these studies demonstrated effective apoptosis induction and cell cycle arrest, suggesting necrosis as a pathway for inducing cell death .

In vivo studies utilizing the MDA-MB-231 xenograft model showed promising anticancer efficacy, indicating that this compound may be well-tolerated and effective in clinical settings .

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of specific kinases involved in critical cellular processes. Kinase inhibition is crucial for regulating cell growth and proliferation, making this compound a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Cellular Targets : The structural components allow for interactions with various biological targets, including enzymes involved in cancer progression.
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells suggests that it may disrupt critical survival pathways.
  • Cell Cycle Arrest : Evidence points to its role in halting the cell cycle, preventing cancer cells from proliferating.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cell Proliferation : A study assessing the impact on six different cancer cell lines found significant reductions in proliferation rates, particularly with derivatives closely related to this compound .
  • In Vivo Efficacy : In vivo experiments demonstrated that the lead candidate was well tolerated in healthy mice and showed substantial anticancer activity against xenograft tumors.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous benzofuranones and piperazine-containing derivatives. Below is a comparative analysis:

Structural Analogues of Benzofuran-3(2H)-one Derivatives
Compound Name Key Substituents Molecular Weight Key Functional Differences vs. Target Compound
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxybenzylidene at C2; methyl at C7 296.29 g/mol Lacks piperazine; methoxy increases lipophilicity
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methylbenzylidene)-4-methylbenzofuran-3(2H)-one 3-Methylbenzylidene at C2; hydroxyethylpiperazine at C7 ~478.52 g/mol Benzylidene substituent differs (methyl vs. pyridine)
Target Compound Pyridin-3-ylmethylene at C2; hydroxyethylpiperazine at C7; methyl at C4 ~495.54 g/mol Pyridine enhances polarity and hydrogen-bonding capacity

Key Observations :

  • Piperazine Modifications : The hydroxyethylpiperazine moiety distinguishes the target compound from simpler piperazine derivatives (e.g., methylpiperazine in ). The hydroxyethyl group may enhance solubility and reduce plasma protein binding, as seen in related antihistamines (e.g., cetirizine derivatives in ) .
Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound is unavailable, structural parallels suggest hypotheses:

  • Antimicrobial Potential: Benzofuran-3(2H)-ones with electron-withdrawing substituents (e.g., pyridine) exhibit enhanced antimicrobial activity compared to methoxy or alkyl-substituted analogues .
  • Enzyme Inhibition: Piperazine-linked benzofuranones are known to inhibit kinases or proteases, with hydroxyethyl groups improving cell permeability (e.g., pyrido[1,2-a]pyrimidin-4-ones in ) .

Q & A

Q. What are the recommended analytical methods for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile in gradient mode for baseline separation of impurities .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employ electrospray ionization (ESI) in positive mode to confirm molecular weight and detect degradation products .
  • Nuclear Magnetic Resonance (NMR): Assign peaks using 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities, particularly for the (Z)-configuration of the pyridinylmethylene group .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

Methodological Answer:

  • Stepwise Synthesis: Prioritize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) during benzofuran core formation to avoid side reactions .
  • Purification: Use flash chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to isolate the final product .
  • Quality Control: Monitor intermediates via thin-layer chromatography (TLC) and validate purity at each step using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization: Validate experimental conditions (e.g., cell line passage number, serum concentration) to ensure reproducibility. For example, discrepancies in IC50 values may arise from variations in ATP levels in kinase assays .
  • Impurity Profiling: Characterize batch-specific impurities (e.g., oxidation byproducts of the piperazine ring) using LC-MS and compare their bioactivity .
  • Meta-Analysis: Conduct systematic reviews of literature data, focusing on studies that report negative controls and use pharmacopeial reference standards (e.g., USP/EP guidelines) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of the hydroxyethyl-piperazine substituent?

Methodological Answer:

  • Analog Synthesis: Replace the hydroxyethyl group with alternative substituents (e.g., methyl, acetyl) and evaluate changes in solubility and receptor binding affinity .
  • Molecular Docking: Use software like AutoDock Vina to model interactions between the piperazine moiety and target proteins (e.g., kinase domains), guided by crystallographic data .
  • Pharmacokinetic Studies: Assess the hydroxyethyl group’s impact on metabolic stability via liver microsome assays and correlate findings with logP values .

Key Research Challenges and Solutions

  • Stereochemical Stability: The (Z)-configuration of the pyridinylmethylene group may isomerize under UV light. Use amber glassware and validate storage conditions via accelerated stability studies .
  • Data Reproducibility: Discrepancies in biological assays often stem from unaccounted solvent effects (e.g., DMSO concentration). Standardize solvent tolerance limits (e.g., ≤0.1% DMSO) .

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